NBD-COCl

Description

Significance of Nitrobenzoxadiazole (NBD) Derivatives in Chemical Biology and Analytical Sciences

Nitrobenzoxadiazole (NBD) derivatives are a class of fluorescent probes extensively employed across diverse scientific disciplines, including chemical biology and analytical sciences. These compounds are highly valued for their exceptional sensitivity and specificity in the detection and visualization of various biological molecules and processes cenmed.com. In research laboratories, NBD derivatives serve as crucial markers in biochemical assays, enabling the tracking and measurement of interactions involving cells, proteins, lipids, and other biomolecules cenmed.com. Their fluorescent properties make them ideal for applications in imaging and microscopy, offering vital insights into cellular dynamics and molecular mechanisms cenmed.com. Consequently, NBDs have become indispensable tools in fields such as molecular biology, biochemistry, and biophysics, contributing significantly to the advancement of scientific knowledge and technological innovation cenmed.com.

The utility of NBD derivatives stems from their prominent characteristics, including environmental sensitivity, high reactivity towards amines and biothiols, distinct colorimetric and fluorescent changes upon reaction, inherent fluorescence-quenching ability, and a compact size fishersci.ca. These properties facilitate their application in biomolecular sensing and self-assembly processes fishersci.ca. Specifically, the unique reactivity of NBD ethers with amines has enabled site-specific protein labeling and the detection of enzyme activities fishersci.ca. NBD derivatives are widely utilized in bioanalytical chemistry due to their strong fluorescence fishersci.ca. Practical applications include high-performance liquid chromatography (HPLC) labeling, medical research for chiral analysis of compounds like lactate (B86563) and 3-hydroxybutyrate (B1226725), and environmental sensing for substances such as phosgene (B1210022) nih.gov. The fluorescence of NBD and its derivatives is highly dependent on the surrounding environment, being almost nonfluorescent in water but exhibiting strong green fluorescence in hydrophobic media nih.govfishersci.fi.

Overview of NBD-COCl's Unique Reactivity Profile

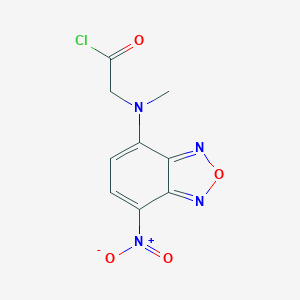

This compound, chemically known as 4-(N-Chloroformylmethyl-N-methylamino)-7-nitro-2,1,3-benzoxadiazole, possesses a distinct reactivity profile attributed to its structural features. The compound comprises a benzoxadiazole core substituted with a nitro group at the 7-position and a chloroformylmethyl-methylamino group at the 4-position nih.gov. This specific arrangement imparts high reactivity towards nucleophiles, making this compound a potent derivatization agent in analytical chemistry nih.gov.

The mechanism of action of this compound primarily involves its interaction with target compounds, leading to the formation of detectable derivatives nih.gov. This interaction is largely driven by the pronounced reactivity of the NBD skeleton, specifically its acid chloride moiety, towards nucleophilic species such as amines and biothiols nih.govnih.gov. The reaction typically yields stable derivatives that are amenable to detection and analysis, particularly through techniques like HPLC nih.gov. For instance, the acyl halide group of this compound readily reacts with secondary amino groups, as demonstrated in the derivatization of fluoxetine (B1211875) (FLX) nih.gov. The efficiency of this derivatization can be influenced by reaction conditions, with higher temperatures (e.g., 60°C) often facilitating a greater yield compared to lower temperatures (e.g., 25°C) nih.gov. Due to the high reactivity of the acyl halide moiety, it is often advisable to use minimal amounts of the reagent to avoid the generation of blank peaks from the reagent itself during analysis nih.gov.

Upon reaction with primary or secondary amines, nonfluorescent this compound or NBD chloride yields a fluorescent product nih.govfishersci.fi. The spectroscopic properties of these derivatives are highly solvent-dependent.

Table 1: Spectroscopic Properties of NBD-Amine Derivatives (in Methanol) nih.govfishersci.fi

| Derivative Type | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (QY) |

| Primary aliphatic amine | 465 | 535 | 0.3 |

| Secondary aliphatic amine | 485 | 540 | <0.1 |

| Aromatic amine | Nonfluorescent | Nonfluorescent | - |

In aqueous environments, NBD amine derivatives generally exhibit weak fluorescence, with quantum yield and lifetime increasing, and emission wavelength decreasing, in aprotic solvents and other nonpolar environments relative to water nih.gov. While NBD fluoride (B91410) exhibits similar reactivity to NBD chloride, it is generally considered more reactive nih.gov. Beyond its direct labeling capabilities, the C-COCl bond of acid chlorides, including this compound, can undergo cleavage and addition across strained alkenes or tethered alkynes, leading to the formation of new acid chlorides that retain their electrophilic nature for further synthetic modifications dntb.gov.ua.

Historical Context of this compound Application Development

The foundational utility of nitrobenzoxadiazole derivatives as fluorogenic reagents traces back to the introduction of NBD chloride (4-Chloro-7-nitrobenzo-2-oxa-1,3-diazole) in 1968 nih.gov. This marked a pivotal moment, as NBD chloride, a precursor to many NBD derivatives, was initially recognized for its ability to react with amines to produce fluorescent products nih.govfishersci.fi. Early applications primarily leveraged this property for the chromatographic analysis of amino acids and low molecular weight amines fishersci.fi.

The general method of ligating the NBD moiety to nucleophiles, often through nucleophilic aromatic substitution reactions involving 4-halo-7-nitrobenzofurazan (such as NBD-Cl or NBD-F), has been instrumental in the development of a wide array of NBD derivatives designed for sensing various analytes fishersci.cafishersci.ca. The synthesis of these derivatives typically involves the nucleophilic substitution of halogens from the NBD core fishersci.ca. The broader historical context of utilizing acid chlorides in chemical synthesis is also relevant, with the term "synthesis" itself being coined in 1845 by Kolbe in the context of assembling chemical compounds. The conventional synthesis of α-amino acid N-carboxyanhydrides (NCAs) from α-amino acids and phosgene (COCl₂) further underscores the long-standing importance of acyl chlorides as reactive intermediates in organic chemistry for derivatization and building complex molecules. This historical trajectory laid the groundwork for the development and widespread adoption of this compound as a specialized and highly effective derivatization agent in contemporary academic research.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[methyl-(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]acetyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN4O4/c1-13(4-7(10)15)5-2-3-6(14(16)17)9-8(5)11-18-12-9/h2-3H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLKGIXBLRWZLKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)Cl)C1=CC=C(C2=NON=C12)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

140164-85-8 | |

| Record name | NBD-COCl [=4-(N-Chloroformylmethyl-N-methylamino)-7-nitro-2,1,3-benzoxadiazole] [for HPLC Labeling] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Derivatization Strategies

Established Synthetic Routes for NBD-COCl

The synthesis of this compound can be achieved through several established methodologies, each offering distinct advantages in terms of scalability and control over reaction outcomes. Two prominent routes include a single-pot process and a palladium-catalyzed carbochlorocarbonylation.

Reaction Conditions and Optimization

Single-Pot Synthesis: A foundational framework for this compound preparation involves a patent-pending single-pot process. This method reacts a carboxylic acid derivative with a di-substituted carbamoyl (B1232498) chloride in the presence of an organic tertiary base. For this compound, the precursor 4-chloroformylmethyl-7-nitro-2,1,3-benzoxadiazole is combined with N-methylamine under inert conditions.

Key parameters for this synthesis include:

Temperature: Optimal yields are achieved within a range of 10–50°C, with room temperature often preferred for energy efficiency.

Reaction Time: The process typically takes 15–60 minutes, with optimal yields observed around 30 minutes.

Tertiary Bases: Organic tertiary bases, such as 1-methylimidazole, are crucial as they deprotonate the carboxylic acid precursor, thereby enhancing nucleophilic attack on the carbamoyl chloride. Computational studies indicate that base selection significantly impacts reaction kinetics; for instance, 4-methylmorpholine (B44366) leads to a slower reaction but higher selectivity, while pyridine (B92270) offers faster kinetics but is more prone to side reactions with electrophilic intermediates.

Atmosphere: Industrial synthesis prioritizes inert gas environments, such as nitrogen or argon, to prevent the hydrolysis of the chloroformyl group, which is highly susceptible to moisture.

Palladium-Catalyzed Carbochlorocarbonylation: This method facilitates the incorporation of acid chlorides into strained alkenes, such as norbornadiene (NBD), to form functionalized derivatives like this compound. The reaction proceeds through a catalytic cycle involving:

Oxidative Addition: Pd(0) inserts into the C–Cl bond of the acid chloride.

Alkene Insertion: Norbornadiene undergoes migratory insertion into the Pd–Ph bond.

Carbonylation: Carbon monoxide (CO) insertion forms an acyl-palladium intermediate.

Reductive Elimination: Release of the product regenerates the Pd catalyst.

Critical conditions for this palladium-catalyzed route include:

Catalyst: Pd(Xantphos)Cl₂ is commonly used, as it stabilizes intermediates and enhances selectivity.

Temperature: A temperature range of 60–80°C is necessary to overcome activation barriers in the alkene insertion step. Temperature also plays a role in stereoselectivity; 60°C favors exo diastereomers (70:30 exo:endo), while 80°C shifts the preference towards endo products (55:45 exo:endo), attributed to altered transition-state energetics.

Solvent: Toluene or tetrahydrofuran (B95107) (THF) are preferred solvents as they solubilize reactants without interfering with catalysis.

Yields: This method typically achieves moderate to high yields, ranging from 60–85%.

Industrial Production and Scalability: For industrial production, the single-pot methodology is scaled up, involving larger reactor volumes (1,000–5,000 L) and precise temperature control using jacketed reactors (±2°C). Purification is often achieved through fractional distillation. While laboratory yields can be as high as 85–90%, industrial yields typically range from 75–80% due to scaling losses. Effluent management is streamlined by recycling the tertiary base via acid neutralization, which also minimizes environmental impact.

| Parameter | Laboratory Scale (Single-Pot) | Industrial Scale (Single-Pot) | Palladium-Catalyzed Method |

|---|---|---|---|

| Reactor Volume | 1 L | 1,000–5,000 L | Not specified (typically lab scale) |

| Temperature Control | Room temperature (10–50°C) | Jacketed reactors (±2°C) | 60–80°C |

| Purification | Vacuum distillation, Column chromatography | Fractional distillation | Column chromatography |

| Yield | 85–90% | 75–80% | 60–85% |

| Atmosphere | Inert conditions | Inert gas (N₂ or Ar) | Not specified (likely inert) |

| Solvent | Not specified (depends on precursor) | Not specified (depends on precursor) | Toluene or THF |

| Catalyst/Base | Organic tertiary base (e.g., 1-methylimidazole) | Organic tertiary base | Pd(Xantphos)Cl₂ |

Isolation and Characterization of Reaction Intermediates

While the search results highlight the characterization of the final this compound product for purity using techniques such as 1H/13C NMR and high-resolution mass spectrometry (HRMS), specific details on the isolation and characterization of reaction intermediates during this compound synthesis are not extensively detailed. For instance, in the palladium-catalyzed route, an acyl-palladium intermediate is formed, but its isolation and direct characterization are not described in the provided information. General practices for ensuring reproducibility include documenting solvent drying protocols and reaction temperatures.

Design Principles for this compound-Based Conjugates and Probes

This compound is specifically designed to act as a highly effective derivatization agent due to its inherent structural features that promote strong nucleophilic reactivity.

Nucleophilic Reactivity Towards Amines and Biothiols

The high reactivity of this compound is primarily driven by the NBD skeleton's propensity to interact with nucleophiles. It readily reacts with primary and secondary amines, as well as biothiols, under mild conditions to form stable, detectable derivatives. These NBD-labeled compounds are widely used in analytical chemistry, particularly for HPLC analysis, due to their distinct fluorescent properties. Optimal reaction conditions for derivatization with amines often involve low acetonitrile (B52724) content and acidic pH. NBD-based probes, including those derived from this compound, are valuable tools for sensing small molecules and proteins, as their reactions with amines and biothiols are accompanied by noticeable colorimetric and fluorescent changes. nih.gov

Comparative Analysis with Other NBD Reagents (e.g., NBD-F, NBD-Cl)

This compound belongs to a family of NBD-based reagents, which also includes NBD-F (4-Fluoro-7-nitrobenzofurazan) and NBD-Cl (4-Chloro-7-nitrobenzofurazan). While all these compounds leverage the fluorescent properties of the nitrobenzoxadiazole (NBD) moiety for labeling, they differ significantly in their reactive groups, mechanisms of action, and targeted functional groups. wikipedia.orgbiotium.com

NBD-F (4-Fluoro-7-nitrobenzofurazan):

CAS Number: 29270-56-2 wikipedia.orgdojindo.comnih.govfishersci.com

PubChem CID: 122123 wikipedia.orgnih.govfishersci.com

Reactivity: NBD-F is highly reactive towards primary and secondary amines, and also reacts with thiol compounds. dojindo.commedchemexpress.comaatbio.cominterchim.fr It is known to be significantly more reactive than NBD-Cl; for instance, its reaction with glycine (B1666218) is reported to be 500 times faster. aatbio.cominterchim.frchemodex.com

Mechanism: It reacts via nucleophilic aromatic substitution (SNAr), where the fluorine atom is the leaving group. ucla.edudergipark.org.tr

Applications: Primarily used for pre-labeling small molecules for HPLC analysis. dojindo.commedchemexpress.com It yields significantly higher amounts of NBD-labeled amines compared to NBD-Cl, as demonstrated by the preparation of 2-NBD-glucosamine in 75% yield with NBD-F versus 12% with NBD-Cl. ucla.edu

Fluorescence: NBD-F itself is non-fluorescent but becomes highly fluorescent upon reaction with amines or thiols, with excitation at 470 nm and emission at 530 nm for derivatized compounds. wikipedia.orgdojindo.commedchemexpress.com

NBD-Cl (4-Chloro-7-nitrobenzofurazan):

CAS Number: 10199-89-0 fishersci.cafishersci.besigmaaldrich.comchemodex.com

PubChem CID: 25043 fishersci.cafishersci.benih.gov

Reactivity: NBD-Cl reacts with primary and secondary amines and thiol groups. biotium.cominterchim.frchemodex.comchemodex.commedchemexpress.comnih.govresearchgate.net

Mechanism: Similar to NBD-F, it reacts via SNAr, with the chlorine atom acting as the leaving group. dergipark.org.trrsc.org

Applications: Extensively used as a derivatizing reagent for chromatographic analysis of amino acids and low molecular weight amines. biotium.comchemodex.comchemodex.com It is more stable to moisture and more soluble in aqueous solutions compared to dansyl chloride (DNS). dergipark.org.tr

Fluorescence: NBD-Cl is also non-fluorescent until it reacts to form a fluorescent product, with an optimum excitation wavelength of 464 nm for its derivatives. biotium.comchemodex.comdergipark.org.trchemodex.com

This compound vs. NBD-F and NBD-Cl: The key distinction of this compound lies in its chloroformyl group, which confers a broader reactivity profile compared to the fluoro- or chloro-substituted NBD reagents.

Targeted Functional Groups: While NBD-F and NBD-Cl primarily react with amines and thiols via SNAr, this compound reacts via acylation. This allows this compound to form amide linkages with amines and, crucially, ester linkages with hydroxyl groups (alcohols and phenols). scirp.orgscirp.org This extended reactivity makes this compound particularly useful for derivatizing compounds that lack amine or thiol groups but possess hydroxyl functionalities. scirp.orgscirp.orgjst.go.jp

Reaction Conditions: this compound's reactivity with phenolic hydroxyl groups can occur under mild conditions, enabling high-sensitivity detection of compounds like eugenols, which are not effectively labeled by NBD-F or NBD-Cl. jst.go.jp

Versatility: The chloroformyl group provides greater versatility in designing conjugates and probes, especially for applications requiring the labeling of alcohols or for chiral separations where the formation of diastereomeric esters is essential. tandfonline.com

| Reagent | Reactive Group | Primary Functional Groups Targeted | Reaction Type | Relative Reactivity | Typical Applications |

|---|---|---|---|---|---|

| This compound | Chloroformyl (-COCl) | Amines, Alcohols, Phenols | Acylation (amide/ester formation) | High | HPLC labeling of amines, alcohols, phenols; Chiral analysis |

| NBD-F | Fluorine (-F) | Primary & Secondary Amines, Thiols | Nucleophilic Aromatic Substitution (SNAr) | Very High (500x faster than NBD-Cl with glycine) aatbio.comchemodex.com | HPLC labeling of amines, amino acids, small molecules |

| NBD-Cl | Chlorine (-Cl) | Primary & Secondary Amines, Thiols | Nucleophilic Aromatic Substitution (SNAr) | High (less than NBD-F) aatbio.comchemodex.com | HPLC labeling of amines, amino acids, low molecular weight amines |

Reactivity Differentials in Derivatization Reactions

This compound is characterized by the high reactivity of its chloroformyl group, making it an effective electrophilic derivatization agent. It readily undergoes substitution reactions, primarily with nucleophilic functional groups. nih.gov

Primary Reactivity: this compound exhibits high reactivity towards primary and secondary amines, as well as biothiols (sulfhydryl groups), forming stable NBD-labeled derivatives. nih.govchemimpex.com This reactivity makes it a valuable tool for HPLC labeling in analytical chemistry. nih.gov

Reactivity with Alcohols and Phenolic Hydroxyl Groups: The reactivity of this compound extends to alcohols and phenolic hydroxyl groups, forming corresponding esters. fishersci.ca However, the selectivity towards these groups can be highly dependent on reaction conditions. For instance, while this compound is known to react with phenolic hydroxyl groups, studies on selective derivatization of aromatic diamines in aqueous solutions indicated no derivatization of phenols or aliphatic amines under specific acidic conditions (pH 5) and low acetonitrile concentrations. cenmed.comuni.lu This suggests that the pKa values of the target substances, along with the organic solvent concentration and reaction solution pH, play a crucial role in determining the selectivity of derivatization reactions. cenmed.com

Role of Tertiary Bases: Organic tertiary bases, such as 1-methylimidazole, are often employed in this compound derivatization reactions. Their role is to deprotonate the carboxylic acid precursor, thereby enhancing the nucleophilic attack on the carbamoyl chloride. nih.gov The selection of the tertiary base can significantly impact reaction kinetics and selectivity. For example, 4-methylmorpholine may lead to slower reactions but higher selectivity, whereas pyridine can result in faster kinetics but may be prone to side reactions with electrophilic intermediates. nih.gov

The table below summarizes the comparative reactivity of this compound with different functional groups:

Table 1: Comparative Reactivity of this compound with Different Functional Groups

| Functional Group | Reactivity with this compound | Product Type | Key Influencing Factors |

| Primary Amines | High | Amides | pH, Solvent Concentration, Temperature nih.govfishersci.cacenmed.com |

| Secondary Amines | High | Amides | pH, Solvent Concentration, Temperature nih.govfishersci.cacenmed.com |

| Biothiols | High | Thioesters | pH, Solvent Concentration, Temperature nih.govchemimpex.com |

| Alcohols | Moderate to High | Esters | pH, Solvent Concentration, Temperature fishersci.ca |

| Phenolic Hydroxyl Groups | Variable, context-dependent | Esters | pH (e.g., acidic conditions may inhibit), Solvent Concentration cenmed.comuni.lu |

Considerations for Applicability in Aqueous Biological Systems

The application of this compound in aqueous biological systems presents specific challenges, primarily due to the susceptibility of the chloroformyl group to hydrolysis in the presence of water. nih.gov This hydrolysis can lead to degradation of the reagent, reducing its effectiveness.

Stability and Storage: To minimize degradation, this compound should be stored under anhydrous conditions, typically in anhydrous dichloromethane, under an inert gas atmosphere such as argon, and at low temperatures (e.g., -20°C). nih.gov Monitoring hydrolysis kinetics via UV-Vis spectroscopy and conducting stability assays under controlled humidity are critical for determining its shelf-life thresholds. nih.gov

Successful Applications in Aqueous Derivatization: Despite its sensitivity to water, this compound has been successfully applied for selective derivatization in aqueous solutions, particularly for the analysis of aromatic diamines by HPLC. nih.govcenmed.com This capability is highly advantageous as it allows for direct derivatization of analytes in biological matrices without requiring extensive clean-up steps, simplifying analytical procedures. cenmed.com

Optimized Reaction Conditions: Research has established optimized reaction conditions for the selective derivatization of aromatic diamines in aqueous solutions using this compound. These conditions typically involve a temperature of 35°C for a reaction time of 5 minutes in a buffer solution at pH 5, with a low acetonitrile concentration. cenmed.com These parameters are crucial for achieving efficient and selective derivatization while mitigating hydrolysis of the reagent.

The following table outlines key considerations and optimized conditions for using this compound in aqueous biological systems:

Table 2: Optimized Conditions for this compound Derivatization in Aqueous Systems

| Parameter | Consideration/Condition | Reference |

| Reagent Stability | Susceptible to hydrolysis in aqueous environments. | nih.gov |

| Storage | Anhydrous dichloromethane, under argon, at -20°C. | nih.gov |

| Target Analytes | Aromatic diamines, amines, biothiols, alcohols, phenolic hydroxyl groups. | nih.govchemimpex.comfishersci.cacenmed.comuni.lu |

| Reaction Medium | Aqueous solutions, often with low organic solvent content (e.g., acetonitrile). | cenmed.com |

| Temperature | 35°C for aromatic diamines; 50-80°C for amines/alcohols (in non-aqueous or mixed systems). | fishersci.cacenmed.com |

| Reaction Time | 5 minutes (for aromatic diamines). | cenmed.com |

| pH | pH 5 (acidic conditions for selective aromatic diamine derivatization). | cenmed.com |

| Clean-up | Can be performed without extensive clean-up in aqueous solutions. | cenmed.com |

Advanced Analytical Chemistry Applications

High-Performance Liquid Chromatography (HPLC) Labeling Techniques

NBD-COCl is widely applied in High-Performance Liquid Chromatography (HPLC) as a derivatizing agent to facilitate the detection and quantification of analytes that lack inherent chromophores or fluorophores. Its high reactivity with amines and biothiols allows for the formation of fluorescent NBD-labeled derivatives, which are readily detectable by fluorescence detectors nih.govcreativebiomart.net. These derivatives typically exhibit fluorescence at excitation wavelengths around 470 nm and emission wavelengths around 540 nm, enabling highly sensitive detection labscoop.comtcichemicals.comdergipark.org.tr.

Derivatization with this compound can be implemented in both pre-column and post-column configurations within HPLC systems.

Pre-column Derivatization: This strategy involves reacting the analyte with this compound before the chromatographic separation. This approach offers several advantages, including flexibility in reaction conditions and optimization for high reaction yields, which can lead to enhanced sensitivity and selectivity mdpi.com. For instance, this compound has been successfully employed for the pre-column derivatization of 17α-ethynylestradiol (EE2) in hair restorer, allowing for its determination by HPLC with fluorescence detection (HPLC-FL) austinpublishinggroup.com. Similarly, it has been used for the pre-column fluorescence labeling of o-phenylphenol (OPP) in skin lotions, providing a rapid, simple, and inexpensive method for routine quality assessment scconline.org. In pharmaceutical analysis, a pre-column derivatization method using 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl), a related NBD-based reagent, was developed for the analysis of dimethylamine (B145610) (DMA) and diethylamine (B46881) (DEA) mdpi.com. Typical reaction conditions for pre-column derivatization often involve conducting the reaction in a borate (B1201080) buffer at a pH of approximately 9.0, at room temperature or slightly elevated temperatures (e.g., 50–80 °C), with the reaction being quenched by the addition of an acid labscoop.commdpi.comaustinpublishinggroup.com.

Post-column Derivatization: In this approach, NBD-based reagents are introduced after the chromatographic separation but before the detector. This can result in cleaner chromatograms by minimizing interferences from unreacted reagent or reaction by-products that might co-elute with the analytes dergipark.org.trresearchgate.net. For example, 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) has been proposed as a post-column derivatization reagent for the fluorescence detection of aliphatic primary and secondary amines following HPLC separation researchgate.net. This method involves a two-step process: derivatization in an alkaline medium followed by acidification to reduce background signal and improve sensitivity researchgate.net.

This compound is particularly effective for the targeted detection of compounds containing primary and secondary amine groups, as well as biothiols labscoop.commdpi.comaustinpublishinggroup.com. The reaction with amines forms stable NBD-labeled amide derivatives, while reactions with alcohols form esters labscoop.comtcichemicals.comaustinpublishinggroup.comkm3.com.tw. The high reactivity of the NBD skeleton towards these nucleophilic functional groups is central to its utility nih.gov.

The NBD-amine adducts typically exhibit characteristic fluorescence properties, with excitation wavelengths around 464 nm and emission wavelengths around 512 nm in aqueous solutions creativebiomart.net. The fluorescence intensity of these adducts is known to be sensitive to their environment creativebiomart.net. Beyond simple amines, NBD-based probes are designed to react with various biothiols, including hydrogen sulfide (B99878) (H₂S), cysteine, glutathione (B108866) (GSH), and homocysteine (Hcy), leading to distinct colorimetric and fluorescent changes nih.govrsc.orgnih.govresearchgate.net. This selective reactivity makes this compound and its derivatives valuable for biochemical and biological studies.

Analyzing analytes in complex biological matrices (e.g., plasma, serum, urine) presents significant challenges, including low analyte concentrations, the presence of numerous interfering compounds (salts, proteins, lipids), and matrix effects such as signal suppression or increased noise researchgate.net. Methodological optimization is crucial to ensure accurate and reliable quantification.

Strategies for optimization include the use of Design of Experiments (DoE) to systematically evaluate and optimize variables such as pH, temperature, and nucleophile concentration in coupling reactions . Monitoring reaction efficiency via HPLC-MS with a C18 column and optimizing quenching protocols (e.g., rapid freezing) are also vital to arrest side reactions and ensure consistent derivatization . Sample preparation techniques like liquid-liquid extraction or solid-phase extraction (SPE) are often employed to remove excess derivatization reagent and matrix interferences before analysis labscoop.commdpi.com.

The integration of this compound derivatization with Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS), particularly in Multiple Reaction Monitoring (MRM) mode, significantly enhances the specificity and sensitivity of analysis in complex biological matrices nih.govinterchim.fr. LC-MS/MS in MRM mode allows for the selective detection and quantification of target analytes by monitoring specific precursor-to-product ion transitions, providing highly selective and sensitive results even with minimal sample preparation nih.govgoogle.comresearchgate.net. This approach is particularly useful for detecting trace byproducts and ensuring the purity of synthesized NBD-derivatives .

For accurate quantitative analysis in complex biological samples, the use of isotopically labeled internal standards is a critical methodological inclusion . Stable isotope-labeled analogs, such as ¹³C-NBD-COCl, are considered ideal internal standards because their chemical and physical properties closely match those of the unlabeled analyte . They co-chromatograph with the target analyte and can be simultaneously measured based on their mass-to-charge (m/z) selectivity . This approach effectively compensates for variations introduced during sample preparation, derivatization, and matrix effects, leading to more precise and accurate quantification in both relative and absolute terms acs.org.

Methodological Optimization in Complex Biological Matrices

Application of Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) in Multiple Reaction Monitoring (MRM) Mode

Chiral Analysis Methodologies

This compound serves as a valuable HPLC fluorescence labeling reagent for the determination of optical purity and the chiral analysis of enantiomers labscoop.comtcichemicals.com. The indirect method of chiral separation often involves derivatizing enantiomers with an enantiomerically pure chiral derivatizing agent (CDA) to produce diastereomers researchgate.netrsc.org. These diastereomers, unlike enantiomers, possess different physical properties and can therefore be separated on conventional achiral chromatographic columns researchgate.netrsc.org.

This compound reacts with optically active alcohols or amines to form corresponding esters or amides, respectively labscoop.comtcichemicals.com. A crucial advantage of using this compound for this purpose is that no racemization occurs during the derivatization reaction, ensuring the integrity of the chiral information labscoop.com. The resulting diastereomers are stable and can be effectively separated using both reversed-phase and normal-phase HPLC labscoop.comtcichemicals.com.

For instance, a derivative of this compound, (S)-(-)-NBD-Pro-COCl, has been demonstrated as an HPLC labeling reagent for the determination of enantiomeric excess (e.e.) of chiral alcohols and amines labscoop.comtcichemicals.com. The diastereomers derived from racemic 2-hexanol (B165339) and 1-phenylethylamine, when derivatized with (S)-(-)-NBD-Pro-COCl, showed separation factors (α) of 1.2 and 1.37, respectively labscoop.comtcichemicals.com. The detection limit for alcohols using this method can be as low as sub-picomol labscoop.com.

This compound has also been applied in the simultaneous detection of lactate (B86563) and 3-hydroxybutyrate (B1226725) enantiomers in human clinical samples following pre-column derivatization rsc.org. Furthermore, it has been successfully utilized for the enantiomeric determination of fluoxetine (B1211875) (FLX) in rat plasma. In this application, FLX was derivatized with this compound, and the resulting NBD-FLX derivative exhibited sufficient separation factor and resolution on an amylose-based chiral column in a column-switching HPLC system . The maximum fluorescence yield of NBD-FLX was observed to be nearly three times higher than that obtained with a related derivatizing agent, DBD-COCl, and the limit of quantification for FLX was approximately 10 nM .

Data Tables

The following tables summarize key analytical performance data for this compound and its related NBD-based derivatization reagents in various applications.

Table 1: Representative Detection Limits and Quantitative Ranges of NBD-Derivatized Analytes

| Analyte Class / Compound | NBD Reagent Used | Application | Detection Limit / LOQ | Linear Range | Reference |

| Alcohols | NBD-Pro-COCl | Chiral Analysis | Sub-picomol | Not specified | labscoop.comtcichemicals.com |

| Fluoxetine (FLX) | This compound | Chiral Analysis | ~10 nM (LOQ) | 10–1000 nM | |

| Amines (aliphatic) | NBD-Cl | Post-column HPLC | 20–100 µg L⁻¹ (LOD, S/N=3) | Not specified | researchgate.net |

| Amino Acids | NBD-F | Pre-column HPLC | 2.94–53.4 fmol (LOD) | 200 fmol–20 pmol | researchgate.net |

| Dimethylamine (DMA) | NBD-Cl | Pre-column HPLC | 0.5 ng/mL (Linearity start) | 0.5–10 ng/mL | mdpi.com |

| Diethylamine (DEA) | NBD-Cl | Pre-column HPLC | 5 ng/mL (Linearity start) | 5–100 ng/mL | mdpi.com |

Table 2: Representative Accuracy and Recovery Data for NBD-Derivatized Analytes

| Analyte Class / Compound | NBD Reagent Used | Application | Accuracy (%RSD / %Recovery) | Recovery (%) | Reference |

| Fluoxetine (FLX) | This compound | Chiral Analysis | 97.6–112.7% (Accuracy) | 87.5–92.2% | |

| Dimethylamine (DMA) | NBD-Cl | Pre-column HPLC | 98.2–102.0% (Accuracy) | >81.6% | mdpi.com |

| Diethylamine (DEA) | NBD-Cl | Pre-column HPLC | 98.2–102.0% (Accuracy) | >81.1% | mdpi.com |

| Phenols | NBD-F | Pre-column HPLC | 96.5–104.2% (Intra-day Recovery) | 95.5–105.0% (Inter-day Recovery) | scirp.org |

Table 3: Chiral Separation Factors (α) for NBD-Derivatized Diastereomers

| Analyte | NBD Chiral Derivatizing Agent | Separation Factor (α) | Reference |

| 2-Hexanol | (S)-(-)-NBD-Pro-COCl | 1.2 | labscoop.comtcichemicals.com |

| 1-Phenylethylamine | (S)-(-)-NBD-Pro-COCl | 1.37 | labscoop.comtcichemicals.com |

| Fluoxetine (FLX) | This compound | Sufficient |

Derivatization for Enantiomeric Excess (e.e.) Determination

In chiral analysis, this compound plays a crucial role in the indirect determination of enantiomeric excess (e.e.). While this compound itself is an achiral derivatizing agent, it reacts with chiral analytes to form diastereomeric derivatives rsc.org. These diastereomers, unlike enantiomers, possess different physical properties and can therefore be separated on conventional achiral chromatographic columns rsc.orgresearchgate.net. The subsequent quantification of these separated diastereomers allows for the accurate determination of the e.e. of the original chiral compound. This approach offers a robust method for resolving optical isomers, especially when direct enantiomer separation is challenging researchgate.net. Specific chiral this compound derivatives, such as (R)-(+)-NBD-Pro-COCl, have also been developed and utilized as chiral derivatization reagents for e.e. determination starshinechemical.comavantorsciences.com.

Applications in Chiral Analysis of Biological Metabolites (e.g., lactate, 3-hydroxybutyrate enantiomers)

This compound has been effectively applied in the chiral analysis of crucial biological metabolites, notably lactate (LA) and 3-hydroxybutyrate (3HB) enantiomers, in human clinical samples rsc.orgnih.govncl.edu.tw. The compound is employed as a pre-column fluorescent derivatization reagent. For instance, in a two-dimensional chiral HPLC system, LA and 3HB were derivatized with this compound by heating the mixture at 60 °C for 15 minutes nih.govncl.edu.tw. The resulting fluorescent NBD-derivatives were then separated in the first dimension using a capillary monolithic octadecylsilane (B103800) column nih.gov. Subsequently, specific chiral stationary phases, such as Chiralpak QD-AX for lactate and KSAACSP-001S for 3-hydroxybutyrate, were utilized in the second dimension to achieve enantiomeric separation nih.govncl.edu.tw.

This method demonstrated high sensitivity, with detection limits for LA and 3HB enantiomers reported as low as 10 fmol per injection nih.gov. The analytical method has been successfully applied to human plasma, urine, and saliva samples, showing satisfactory intra- and inter-day relative standard deviations nih.gov.

Table 1: Chiral Separation Parameters for NBD-Derivatized Lactate and 3-Hydroxybutyrate Enantiomers nih.gov

| Analyte | Derivatization Reagent | Column (Second Dimension) | Separation Factor (α) | Detection Limit (fmol/injection) |

| Lactate (LA) | This compound | Chiralpak QD-AX | 1.14 | 10 |

| 3-Hydroxybutyrate (3HB) | This compound | KSAACSP-001S | 1.08 | 10 |

Sensing and Quantification of Specific Analytes

The fluorescent nature of the NBD moiety, coupled with the reactivity of the carbonyl chloride group, positions this compound as a valuable tool for sensing and quantifying specific analytes.

Environmental Pollutant Analysis

This compound, as a reactive fluorescent derivatization agent, holds potential in environmental pollutant analysis by enabling the detection of various compounds through derivatization and subsequent fluorescence measurement. NBD-modified materials are generally recognized for their utility in environmental monitoring, including the detection of environmental pollutants scispace.com. The derivatization capability of this compound allows for the conversion of non-fluorescent or weakly fluorescent pollutants into highly detectable fluorescent NBD-derivatives, thereby facilitating their identification and quantification in complex environmental matrices.

Heavy Metal Ion Sensing (e.g., Cu2+, Zn2+ using NBD-G derivatives)

While this compound itself is primarily known as a derivatization agent for compounds with nucleophilic groups, the broader NBD (7-nitrobenzofurazan) scaffold is widely utilized in the design of fluorescent chemosensors for various analytes, including heavy metal ions researchgate.netresearchgate.net. For instance, NBD-G, a derivative of 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl), has been successfully developed as a selective colorimetric chemosensor for copper (Cu2+) and zinc (Zn2+) ions mdpi.com. NBD-G is synthesized via a nucleophilic substitution reaction between NBD-Cl and Girard's Reagent P, and it exhibits distinct color changes upon binding with Cu2+ (to red) and Zn2+ (to orange), enabling their sensitive detection mdpi.com. Although this compound is structurally distinct from NBD-Cl (the precursor for NBD-G), both belong to the NBD family of compounds, which are extensively explored for their sensing capabilities.

Fluorescent Probe Design and Sensing Mechanisms

Fundamental Principles of NBD Fluorophore-Based Sensing

The NBD fluorophore, a key component of NBD-COCl, exhibits distinct photophysical properties that make it highly valuable in fluorescent sensing. These properties include intramolecular charge transfer, photoinduced electron transfer effects, and sensitivity to environmental changes.

The fluorescence of NBD derivatives, including those synthesized using this compound, primarily originates from intramolecular charge transfer (ICT) transitions. In NBD-NHR compounds (where NHR represents an amine derivative), the amino group acts as an electron donor, and the strongly electron-withdrawing nitro group serves as an electron acceptor nih.gov. This donor-acceptor (push-pull) system facilitates charge transfer upon excitation, leading to fluorescence emission nih.govresearchgate.netresearchgate.net. The efficiency of this ICT process is crucial for the fluorescence potential of NBD-based probes researchgate.net.

Many NBD-based "turn-on" fluorescent probes operate on the principle of photoinduced electron transfer (PET). In their quenched or "off" state, an electron-rich moiety in close proximity to the NBD fluorophore donates an electron to the excited NBD, leading to non-radiative deactivation and suppressed fluorescence nih.govresearchgate.netrsc.orgrsc.org. When the probe interacts with a target analyte, this electron transfer pathway is disrupted, often by chemical modification or protonation of the electron-donating group, thereby "turning on" the fluorescence nih.govrsc.orgrsc.orgresearchgate.net. For instance, the nitro group of NBD can act as an electron acceptor in PET quenching nih.gov. The design of this compound-derived probes often involves strategically placing a recognition group that, upon binding or reaction with the analyte, modulates this PET effect, leading to a significant increase in fluorescence intensity nih.govresearchgate.netrsc.orgrsc.org.

The fluorescence emission of the NBD fluorophore is highly sensitive to the polarity and other characteristics of its local environment nih.govmdpi.comresearchgate.netccmb.res.intandfonline.com. NBD exhibits weak fluorescence in polar and protic environments, such as water, but fluoresces brightly in hydrophobic or less polar media nih.govmdpi.comccmb.res.in. This sensitivity is attributed to the large dipole moment change of the NBD group upon excitation mdpi.com. Consequently, NBD-labeled compounds, including those prepared with this compound, can serve as valuable tools for probing the microenvironment of biological systems, such as lipid membranes, where changes in polarity can be detected by shifts in the NBD emission maximum and intensity mdpi.comresearchgate.netccmb.res.intandfonline.com. For example, NBD-cholesterol's emission shifts from 562 nm in aqueous buffer to 530 nm in the presence of StAR protein, indicating a less hydrophobic binding site researchgate.net.

The environmental sensitivity of NBD emission is summarized in the table below:

| Environment Type | Fluorescence Intensity | Emission Wavelength Shift | Reference |

| Polar/Protic | Lower/Weak | Red-shifted | nih.govmdpi.com |

| Hydrophobic | Higher/Bright | Blue-shifted | mdpi.comresearchgate.net |

Modulation of Photoinduced Electron Transfer (PET) Effects for Turn-on Responses

Development of "Turn-on" Fluorescent Probes

"Turn-on" fluorescent probes are designed to exhibit a significant increase in fluorescence signal upon interaction with a specific analyte, offering high signal-to-noise ratios and improved detection limits. This compound, with its reactive carbonyl chloride group, is a versatile reagent for synthesizing such probes by covalently attaching the NBD fluorophore to various recognition elements .

Phosgene (B1210022) (COCl2) is a highly toxic gas used in industrial processes, and its detection is critical for public safety researchgate.netrsc.orgacs.org. NBD-based fluorescent probes have been developed for its sensitive and selective detection, often employing "turn-on" mechanisms. These probes typically incorporate amine-containing recognition units that react with phosgene, leading to a change in the NBD fluorophore's environment or its electronic properties, thereby enhancing fluorescence researchgate.netrsc.orgrsc.orgresearchgate.netiyte.edu.tr.

A prominent strategy for "turn-on" phosgene detection using NBD-based probes involves bis-carbamylation. In this mechanism, a probe containing two nucleophilic sites, often amine groups, reacts with phosgene. For example, a novel NBD-based probe constructed with a 1,4,7-triazacyclononane (B1209588) moiety, featuring two aliphatic secondary amines and one aromatic tertiary amine, can undergo bis-carbamylation with phosgene researchgate.netrsc.org. This reaction blocks the PET effect, which in the "off" state quenches the NBD fluorescence, leading to a significant "turn-on" fluorescent response researchgate.netrsc.orgrsc.org. The formation of stable carbamylated products enhances fluorescence, allowing for highly sensitive and selective detection of phosgene researchgate.netrsc.orgrsc.org. The sensing reaction can be remarkably fast, occurring within 20 seconds in solutions, with detection limits as low as 1.2 nM for triphosgene (B27547) researchgate.netrsc.org.

An example of phosgene detection performance using bis-carbamylation strategies is shown below:

| Probe Type | Detection Limit (nM) | Response Time (s) | Fluorescence Enhancement | Reference |

| NBD-1,4,7-triazacyclononane | 1.2 (for triphosgene) | 20 | Turn-on at 525 nm | researchgate.netrsc.org |

| Naphthalimide-based (Phos-3) | 25 ppb (gas phase) | Rapid | Turn-on | researchgate.net |

| Benzothiadiazole-based (BTA) | 20 | - | Turn-on | researchgate.net |

| Aggregation-Induced Emission (DATPE) | 21 | - | 21-fold | acs.org |

Phosgene (COCl2) Detection Mechanisms

Real-time Detection Methodologies in Solution and Gas Phase

This compound has found application in real-time detection methodologies, particularly in the context of highly toxic gases such as phosgene (COCl2). A novel 7-nitro-2,1,3-benzoxadiazole (NBD)-based fluorescent probe, which utilizes a 1,4,7-triazacyclononane moiety as the active site, has been developed for the detection of phosgene researchgate.netrsc.org. This probe, featuring two aliphatic secondary amines and one aromatic tertiary amine, enables real-time monitoring in both solution and gas phases researchgate.netrsc.org.

The sensing mechanism involves the bis-carbamylation of the NBD-1,4,7-triazacyclononane probe with phosgene, which effectively blocks photoinduced electron transfer (PET) effects, resulting in a "turn-on" fluorescent response at 525 nm researchgate.netrsc.org. This reaction is rapid, achieving sensing within 20 seconds in solutions researchgate.netrsc.org. The probe exhibits high sensitivity and selectivity towards triphosgene, with a detection limit as low as 1.2 nM in solutions researchgate.netrsc.org. Furthermore, portable filter papers incorporating this NBD-based probe have been developed for on-site, real-time detection of phosgene in the gas phase researchgate.netrsc.orgacs.org.

Table 1: Real-time Detection Parameters for NBD-based Phosgene Probe

| Parameter | Value | Reference |

| Analyte | Phosgene (COCl2) | researchgate.netrsc.org |

| Response Time | < 20 seconds (solution) | researchgate.netrsc.org |

| Detection Limit (LOD) | 1.2 nM (triphosgene, solution) | researchgate.netrsc.org |

| Fluorescence Turn-on | At 525 nm | researchgate.netrsc.org |

| Application | Solution and Gas Phase | researchgate.netrsc.org |

Hydrogen Sulfide (B99878) (H2S) Sensing via Thiolysis of NBD Ethers

NBD-based probes, particularly those incorporating NBD ethers, have been extensively developed for the selective and sensitive detection of hydrogen sulfide (H2S) nih.govresearchgate.netacs.orgnih.gov. The primary sensing mechanism for H2S involves the thiolysis of NBD ethers nih.govacs.orgnih.gov. This reaction is based on the nucleophilic attack of the hydrosulfide (B80085) anion (HS-) on the electrophilic NBD moiety, leading to the cleavage of the NBD ether bond and the release of a fluorophoric product, often accompanied by a significant "turn-on" fluorescence response and a color change nih.govacs.orgnih.govmdpi.com.

NBD ether-based probes demonstrate high sensitivity and selectivity for H2S over other biologically relevant species, including other biothiols like cysteine (Cys) and glutathione (B108866) (GSH) nih.govresearchgate.netnih.govrsc.orgcas.cn. For instance, some NBD-based H2S probes exhibit a significant fluorescence enhancement, with some showing over 1000-fold increase upon reaction with H2S rsc.org.

The selectivity often stems from the unique reactivity of H2S (as HS-) compared to other thiols mdpi.comnih.gov. While many NBD probes can react with various biothiols, specific designs have achieved high selectivity for H2S researchgate.netnih.gov. For example, a near-infrared (NIR) fluorescent probe based on NBD ether demonstrated unexpected high selectivity for H2S over other biothiols, with a rapid and significant turn-on NIR emission at 744 nm within 3 minutes nih.gov. This probe also exhibited high sensitivity with a detection limit (LOD) of 26 nM nih.gov. Another NBD-based probe designed for H2S detection showed a 29-fold "off-on" response and an LOD of 24 nM nih.gov.

Table 2: Selectivity and Sensitivity Profiles of NBD-based H2S Probes

| Probe Type | Analyte | Response (Fluorescence) | LOD | Selectivity against | Reference |

| NBD Ether-based NIR | H2S | Turn-on (744 nm) | 26 nM | Biothiols | nih.gov |

| NBD-based TP probe | H2S | 29-fold off-on (468 nm) | 24 nM | - | nih.gov |

| NBD Ether-based | H2S | >1000-fold increase | Sub-micromolar (e.g., 190 nM in buffer) | Other biothiols | researchgate.netrsc.org |

| BODIPY-NBD ether | H2S | Turn-on | 2.6 µM | Cys, GSH | cas.cn |

NBD-based fluorescent probes have proven effective for imaging endogenous H2S in complex biological systems, including live cells and animal models nih.govnih.govcas.cnsci-hub.se. Their small size and favorable photophysical properties in aqueous environments contribute to their utility in biological applications mdpi.com.

For instance, the NIR NBD ether-based probe mentioned above was successfully applied for imaging both exogenous and endogenous H2S in living cells and for rapid H2S imaging in living mice nih.gov. Other NBD-based probes have been used to monitor d-Cys-induced H2S production in cancer cells and mice, highlighting their efficiency in detecting endogenous H2S in live animals and for cancer diagnosis nih.gov. Confocal microscopy is a common technique employed for visualizing H2S in live cells using these probes cas.cnsci-hub.se. Some probes have also been successfully used to monitor H2O2-induced H2S generation in yeast cells nih.gov.

Elucidation of Selectivity and Sensitivity Profiles

Hypochlorous Acid (HOCl) Monitoring

NBD-based fluorescent probes are also instrumental in monitoring hypochlorous acid (HOCl), a reactive oxygen species implicated in inflammatory pathologies mdpi.comnih.gov. The design of these probes often leverages the reactivity of certain functional groups with HOCl, leading to a change in fluorescence mdpi.comrsc.org.

The detection of HOCl by NBD-based probes often relies on oxidation-induced fluorescence mechanisms, typically involving a "turn-on" response mdpi.comrsc.org. A common strategy involves a photoinduced electron transfer (PET) mechanism, where a quenching moiety, such as a thiomorpholine (B91149) group or dopamine (B1211576) moiety, efficiently quenches the NBD fluorophore's fluorescence mdpi.comrsc.orgresearchgate.net. Upon reaction with HOCl, this quenching effect is disrupted, leading to a significant increase in fluorescence intensity mdpi.comrsc.org.

For example, the NBD-S-TM probe (a thiomorpholine-based derivative of nitrobenzothiadiazole) reacts with HOCl to produce fluorescent 4-thiomorpholine-7-nitrobenzothiadiazole S-oxide (NBD-S-TSO) mdpi.comnih.gov. This oxidation leads to a "turn-on" fluorescence signal mdpi.com. Similarly, the NBD-DOP probe, which incorporates a dopamine moiety, detects HOCl through an ultrafast response, high sensitivity, and selectivity, with the dopamine group quenching NBD fluorescence via a PET effect that is disrupted upon HOCl reaction rsc.org.

Table 3: HOCl Probe Characteristics and Reaction Rates

| Probe Type | Reaction with HOCl | Reaction Rate Constant (k) | Detection Limit (LOD) | Reference |

| NBD-S-TM | Oxidation to NBD-S-TSO | (2.6 ± 0.2) × 10^7 M^-1s^-1 | 60 nM | mdpi.comnih.gov |

| NBD-TM | Oxidation of thiomorpholine | 1 × 10^7 M^-1s^-1 | - | researchgate.netnih.gov |

| NBD-DOP | Reaction with dopamine moiety | Ultrafast response | - | rsc.org |

NBD-based probes are valuable tools for monitoring HOCl generated by myeloperoxidase (MPO) in enzymatic systems mdpi.comnih.govrsc.orgresearchgate.netnih.govresearchgate.nettenovapharma.com. MPO is an enzyme involved in the inflammatory response that produces HOCl nih.gov. The ability of these probes to detect HOCl in such complex biological settings is crucial for understanding MPO activity and for screening potential MPO inhibitors mdpi.comnih.govresearchgate.net.

Studies have shown that probes like NBD-S-TM are suitable for monitoring HOCl formation in MPO-catalyzed enzymatic reactions mdpi.comnih.gov. The increase in fluorescence intensity of NBD-S-TM is observed when incubated with an enzyme system containing MPO, H2O2, and NaCl, which are necessary for HOCl generation mdpi.com. The absence of MPO, chloride anions, or the presence of catalase (which breaks down H2O2) prevents the fluorescence increase, confirming the probe's specificity for MPO-derived HOCl mdpi.com. The high reaction rate constants of NBD-TM and NBD-S-TM with HOCl make them reliable tools for monitoring HOCl formation, even in the presence of other HOCl-scavenging compounds researchgate.netnih.gov.

Oxidation-Induced Fluorescence Mechanisms

Ratiometric Fluorescent Sensor Development for Enhanced Accuracy

Ratiometric fluorescent sensing is a sophisticated approach that significantly enhances the accuracy and reliability of chemical and biological measurements. This method involves monitoring changes in fluorescence intensities at two distinct wavelengths, either in the excitation or emission spectrum, in response to an environmental parameter or analyte concentration horiba.com. The core advantage of ratiometric sensing lies in its self-calibrating nature. By taking the ratio of two fluorescence signals, external factors that can influence signal intensity, such as variations in probe concentration, excitation light source intensity fluctuations, photobleaching, and instrumental variations, are effectively minimized or compensated for horiba.comrsc.orgnih.govacs.org. This leads to more precise and quantitative analytical results.

NBD-based probes are well-suited for ratiometric sensor development due to their environment-sensitive fluorescence and the ability to integrate them with other fluorophores. When the emission profile of a conjugated fluorophore does not significantly overlap with the NBD emission, a ratiometric response can be generated upon interaction with the target analyte nih.gov. For example, NBD-based probes have been developed that exhibit dual-channel fluorescence changes or significant ratiometric increases in response to specific biological thiols or hydrogen sulfide (H₂S) nih.govspectroscopyonline.com.

A notable example of ratiometric NBD probe development is a pH-sensitive nanoplatform utilizing upconversion nanoparticles functionalized with an adamantane-modified NBD dye (NBD-Ad). In this system, the pH-dependent absorption of NBD-Ad selectively quenches the ultraviolet and blue emissions of the nanoparticles, while the red emission remains stable and serves as an internal reference. This allows for accurate pH monitoring by measuring the blue-to-red (B/R) emission ratio rsc.org. Similarly, a ratiometric fluorescent probe for phosgene was developed, which undergoes an intramolecular cyclization reaction upon binding the analyte, resulting in a distinct ratiometric fluorescence signal researchgate.net. Another instance involves a mitochondrial-targeted near-infrared ratiometric fluorescent probe for nitric oxide (NO) that displays a substantial fluorescent intensity ratio change, enabling both qualitative and quantitative NO analysis acs.org.

The following table summarizes some characteristics of NBD-based ratiometric probes:

| Probe Type / Target Analyte | Sensing Mechanism | Ratiometric Response / Enhancement | Detection Limit (LOD) | Reference |

| NBD-based probe for H₂S (Probe 9) | Thiolysis of NBD amine | 300-fold increase (F₄₁₅/F₅₆₀) | Not specified | nih.gov |

| NBD-based probe for H₂S (Probe 4) | Thiolysis of NBD amine | 29-fold off-on response at 468 nm | 24 nM | nih.gov |

| NBD-Ad for pH sensing | Inner Filter Effect (IFE) via pH-dependent absorption | Blue-to-red (B/R) emission ratio change | pH 8-11 range | rsc.org |

| NBD-based probe for Phosgene | Intramolecular cyclization | Significant ratiometric fluorescence response | 4.9 nM | researchgate.net |

| Mitochondrial-targeted NIR probe for NO | Intramolecular Charge Transfer (ICT) | 44-fold increase (I₇₀₅/I₇₈₀) | 0.536 nM | acs.org |

Two-Photon (TP) Excitation NBD Probes for Deep Tissue Imaging in Biological Systems

Two-photon (TP) excitation microscopy represents a significant advancement in fluorescence imaging, particularly for biological systems requiring deep tissue penetration and minimal photodamage. Unlike conventional single-photon excitation, which uses higher-energy photons, TP excitation utilizes two lower-energy photons, typically in the near-infrared (NIR) region of the spectrum, that simultaneously excite a fluorophore wikipedia.org. This simultaneous absorption event is highly improbable and occurs only at the focal point of a tightly focused laser beam, leading to several critical advantages for biological imaging wikipedia.org.

The use of NIR light for excitation is crucial for deep tissue imaging because infrared light experiences significantly less scattering in biological tissues compared to visible or ultraviolet light nih.govwikipedia.orgunits.itbiorxiv.orgrsc.org. This allows the excitation light to penetrate much deeper into biological samples, enabling imaging depths of up to one millimeter or more wikipedia.orgrsc.org. Furthermore, the non-linear nature of two-photon absorption inherently provides optical sectioning without the need for a pinhole, as fluorescence is generated almost exclusively at the focal volume. This results in a strong suppression of out-of-focus background signals and reduced photobleaching outside the focal plane, thereby minimizing photodamage to the sample wikipedia.org.

NBD-based probes have been adapted for two-photon excitation to leverage these advantages for in vivo 3D imaging. By designing NBD probes with suitable two-photon absorption cross-sections, researchers can achieve high-resolution imaging deep within biological matrices nih.gov. Near-infrared fluorescent probes, with emission wavelengths ranging from 650 to 900 nm, are particularly beneficial for deep tissue applications due to their high signal-to-noise ratios and superior tissue penetration capabilities nih.gov. For instance, NBD-based TP probes have been developed for the detection of hydrogen sulfide (H₂S) in live cells, demonstrating significant turn-on responses with excitation at 780 nm nih.gov. Recent advancements in ultrafast laser technology have further propelled the capabilities of two-photon imaging by providing wavelength-tunable, high-energy ultrashort pulses in the NIR range (e.g., 880-950 nm), which are optimized for efficient excitation of various fluorophores and biomolecular markers, enabling high-resolution structural imaging at depths exceeding 450 µm in complex biological tissues like mouse brains biorxiv.org.

Bioconjugation Strategies and Biomolecular Labeling

Lipid Probe Development and Membrane Biology Investigations

Analysis of NBD-Lipid Uptake and Internalization Mechanisms

NBD-labeled lipids are widely utilized as fluorescent probes to investigate the mechanisms of lipid uptake and internalization within mammalian cells nih.govavantiresearch.comctdbase.org. These studies often employ NBD attached to a short (typically C6) fatty acyl chain, which enhances the lipid's water solubility and facilitates its incorporation into the outer leaflet of the plasma membrane nih.govnih.govplos.org.

Research findings indicate that lipid internalization involves both transbilayer movement and subsequent intracellular membrane trafficking nih.gov. Experimental approaches frequently include quantitative flow cytometry and confocal microscopy, enabling the visualization and measurement of lipid transport dynamics in living cells nih.govavantiresearch.comctdbase.org. A common technique involves using bovine serum albumin (BSA) to extract NBD-lipids that remain in the outer monolayer, allowing the quantification of the internalized fraction nih.gov. However, a critical consideration in these studies is the potential for NBD-lipids to undergo metabolic modifications, such as hydrolysis, which can lead to the spontaneous movement of metabolic products and complicate quantitative analysis nih.gov.

Functional Assays for Lipid Flippase Activity at the Plasma Membrane

NBD-lipid uptake assays are a cornerstone for evaluating the functional activity of phospholipid flippases, particularly P4-ATPases, at the plasma membrane nih.gov. These ATP-powered pumps are essential for maintaining membrane asymmetry by translocating specific lipids, such as phosphatidylserine (B164497) and phosphatidylethanolamine, from the exofacial leaflet to the cytosolic leaflet of the plasma membrane nih.gov.

Various NBD-labeled lipids, including NBD-phosphatidylserine (NBD-PS), NBD-phosphatidylethanolamine (NBD-PE), NBD-phosphatidylcholine (NBD-PC), NBD-sphingomyelin (NBD-SM), NBD-phosphatidylinositol (NBD-PtdIns), and NBD-glucosylceramide, serve as substrates in these assays. Flow cytometry is a primary method for quantifying the uptake of these fluorescent lipids, thereby providing a measure of flippase activity and substrate selectivity in their native membrane environment nih.govnih.gov. Studies have revealed differential flippase activities among various P4-ATPases, such as ATP11A, ATP11C, ATP8B1, ATP8B2, and ATP10A, towards specific NBD-lipid substrates.

An interactive data table summarizing representative NBD-lipid substrates and their associated flippase activities is presented below:

| NBD-Lipid Substrate | Associated Flippase Activity (Example P4-ATPase) | Assay Method | Key Findings |

| NBD-PS, NBD-PE | ATP11A, ATP11C | Flow Cytometry | Translocates lipids from exofacial to cytosolic leaflet, essential for membrane asymmetry. nih.gov |

| NBD-PC | ATP8B1, ATP8B2, ATP10A | Flow Cytometry | ATP10A also capable of translocating PtdIns. |

| NBD-Glucosylceramide | ATP10D | Flow Cytometry | Specific flippase activity for glucosylceramide. |

| NBD-PtdIns | ATP10A, ATP8B1, ATP8B2 | Flow Cytometry | Novel phosphatidylinositol flippases contribute to phosphoinositide homeostasis. |

Mechanistic Studies of Membrane Fusion and Assembly Processes

NBD-labeled lipids play a crucial role in mechanistic studies of membrane fusion and assembly processes, particularly through the application of fluorescence resonance energy transfer (FRET) assays. In these assays, NBD typically acts as a donor fluorophore, paired with an acceptor fluorophore such as rhodamine-phosphatidylethanolamine (Rhod-PE).

Membrane fusion events lead to the mixing and dilution of labeled lipids, resulting in an increase in NBD donor fluorescence due to dequenching. This change in fluorescence intensity provides a real-time readout of the fusion process. N-NBD-phosphatidylserine has been identified as a suitable probe for assays specifically monitoring inner monolayer fusion, owing to its low rate of membrane translocation after the reduction of outer monolayer probes by dithionite. Research employing NBD-based FRET assays has investigated various factors influencing membrane fusion, including membrane curvature and the role of fusogenic agents like nanoparticles and anesthetics.

Elucidation of Protein-Membrane Interactions

The environmental sensitivity of the NBD fluorophore makes NBD-labeled compounds invaluable tools for elucidating protein-membrane interactions mdpi-res.comwikipedia.org. NBD is weakly fluorescent in aqueous environments but exhibits bright fluorescence upon transfer to a hydrophobic medium mdpi-res.com. This property allows researchers to monitor protein binding to membranes or protein insertion into the lipid bilayer by observing changes in NBD emission intensity mdpi-res.com.

Site-directed NBD labeling of proteins enables the investigation of specific protein domains involved in membrane association, providing insights into membrane penetration depth and conformational changes upon interaction mdpi-res.com. For instance, studies on dynamin, a large GTPase involved in membrane fission, have utilized site-directed NBD labeling to develop real-time assays for monitoring dynamin-membrane interactions. These studies revealed that dynamin interacts preferentially with highly curved, PIP2-dense membranes and partially inserts into the lipid bilayer. Similarly, NBD probes have been used to study lipid binding of Rab GTPases and to assess membrane contact by synaptotagmin-1.

Intravital Analysis of Bile Acid Transport (e.g., 3β-NBD-TCA)

3β-NBD-TCA, a 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole-coupled taurocholic acid, has been developed and validated as a fluorescent probe for the intravital analysis of bile acid transport and homeostasis in animal models. This NBD-labeled bile acid exhibits transport kinetics comparable to that of radioactively labeled [3H]-TCA, demonstrating that the fluorophore does not significantly alter its transport properties.

Studies employing 3β-NBD-TCA have provided critical insights into the mechanisms of bile acid uptake and distribution in the liver and kidney. For example, intravital analysis in mice has shown that both hepatic sodium-taurocholate cotransporting polypeptide (mNtcp) and organic anion transporting polypeptides (mOatp1a/1b) contribute to the uptake of 3β-NBD-TCA from sinusoidal blood into hepatocytes. Furthermore, combined deletion of mOatp1a/1b and inhibition of mNtcp with Myrcludex B significantly blocked hepatic uptake, leading to an increased signal of 3β-NBD-TCA in the systemic circulation and subsequent enrichment in a subpopulation of proximal renal tubular epithelial cells. This renal enrichment was substantially reduced by the systemic apical sodium-dependent bile acid transporter (ASBT) inhibitor AS0369, highlighting the role of ASBT in renal bile acid reabsorption.

A comparison of transport kinetics between 3β-NBD-TCA and [3H]-TCA via mNtcp and mAsbt is presented in the following interactive data table:

| Transport Parameter | 3β-NBD-TCA (mNtcp) | [3H]-TCA (mNtcp) | 3β-NBD-TCA (mAsbt) | [3H]-TCA (mAsbt) |

| Km (µM) | 23.3 | 99.3 | Comparable uptake kinetics | Comparable uptake kinetics |

| IC50 (Myrcludex B) | 837 nM | 568 nM | N/A | N/A |

| Sodium-dependency | Strictly sodium-dependent | Strictly sodium-dependent | Strictly sodium-dependent | Strictly sodium-dependent |

Coenzyme A Derivatives for Metabolic Research

NBD-COCl is also utilized in the synthesis of NBD-labeled Coenzyme A (CoA) derivatives, which are crucial tools in metabolic research. These fluorescent acyl-CoAs, such as NBD-palmitoyl-CoA and 18-NBD 18:1 Coenzyme A, enable the study of lipid metabolism and trafficking in live cells.

A significant application of these derivatives is in de novo lipid labeling methods. This approach involves feeding cultured cells with various lysophospholipids and an NBD-labeled acyl-CoA. This leads to the enzymatic re-synthesis of fluorescently tagged lipids with precise acyl compositions, allowing for the investigation of individual lipid species within their cellular context.

Visualization of Intracellular Localization and Distribution of Lipids

The de novo lipid labeling method using NBD-Coenzyme A derivatives provides a powerful means for visualizing the intracellular localization and distribution of various lipid species. Confocal microscopy is typically employed to image the subcellular localization and trafficking of these newly remodeled NBD-labeled lipids in live cells.

A key advantage of this de novo labeling strategy is that the synthesized NBD-labeled lipids retain the full biological properties of their endogenous counterparts, including their correct subcellular localization and trafficking pathways. This contrasts with some exogenously added NBD-lipids, which may be primarily taken up by lysosomes for degradation and thus not accurately reflect endogenous lipid behavior. Through this method, researchers can analyze the precise acyl composition of labeled lipids and uncover unexpected features of lipid transport and recognition by lipid transporters. Examples of lipids successfully labeled and visualized include NBD-phosphatidic acid (NBD-PA), NBD-phosphatidylserine (NBD-PS), NBD-phosphatidylcholine (NBD-PC), NBD-cholesterol, NBD-phosphatidylethanolamine (NBD-PE), and NBD-triglycerides (NBD-TG).

Enzymatic Activity Assays and Mechanistic Investigations

Mechanistic Studies of Enzyme-Substrate Interactions Using NBD-Probes

NBD-COCl, formally known as 4-(N-Chloroformylmethyl-N-methylamino)-7-nitro-2,1,3-benzoxadiazole (PubChem CID: 23146122), is a pivotal chemical compound utilized in the synthesis of fluorescent NBD-probes. As an acid chloride, this compound readily reacts with nucleophilic groups, particularly primary and secondary amines, present in various biomolecules such as proteins, peptides, and lipids. This reaction forms stable amide conjugates, effectively incorporating the intrinsically fluorescent 7-nitrobenz-2-oxa-1,3-diazole (NBD) moiety into these biological substrates nih.govcenmed.comfishersci.canih.govnih.govacs.org. The resulting NBD-labeled compounds serve as highly valuable NBD-probes for mechanistic investigations of enzyme-substrate interactions.

The NBD fluorophore's distinct characteristic lies in its sensitivity to the local microenvironment, with its fluorescence properties (intensity and emission wavelength) being significantly modulated by changes in polarity and hydrophobicity nih.gov. This environmental sensitivity renders NBD-probes exceptionally useful for real-time monitoring of conformational changes, binding events, and catalytic processes within enzymatic systems nih.govnih.gov. When an NBD-labeled substrate or enzyme interacts with its binding partner or undergoes a catalytic transformation, the altered microenvironment around the NBD moiety leads to detectable changes in its fluorescence, providing critical insights into the molecular mechanisms at play.

Detailed Research Findings:

NBD-probes, including those conceptually derived from the derivatization capabilities of this compound, have been extensively applied to unravel the kinetics and mechanisms of diverse enzymatic reactions.

One significant application involves the study of Protein Farnesyltransferase (PFTase), an enzyme crucial for the post-translational modification of proteins through farnesylation. Researchers have employed NBD-analogues to investigate the enzyme-catalyzed labeling of protein substrates. For instance, in a study focusing on engineering PFTase for enhanced enzymatic protein labeling, an NBD analogue was used to monitor the farnesylation of Ciliary Neurotrophic Factor (CNTF). Kinetic analysis revealed that a specific mutant of PFTase, the Y205Aβ mutant, exhibited a substantially increased catalytic efficiency compared to the wild-type enzyme. This improvement was attributed to a significant increase in the catalytic rate constant (kcat) and a decrease in the Michaelis constant (KM), collectively resulting in an impressive 300-fold enhancement in catalytic efficiency for the mutant enzyme acs.org. The progress of the NBD-labeled CNTF product formation was tracked through fluorescence intensity measurements over time, allowing for the determination of reaction rates acs.org.

The following interactive table illustrates representative kinetic parameters observed in such mechanistic studies:

| Enzyme Variant | KM (µM) | kcat (min⁻¹) | Catalytic Efficiency (kcat/KM) (µM⁻¹min⁻¹) |

| Wild-type PFTase | 0.2 | Data not explicitly provided for NBD analogue | Baseline for comparison |

| Y205Aβ Mutant PFTase | Data not explicitly provided for NBD analogue | Data not explicitly provided for NBD analogue | ~300-fold increase over Wild-type PFTase acs.org |

Note: Specific KM and kcat values for the NBD analogue for both wild-type and mutant PFTase were not presented in a single comprehensive table in the cited source, but the significant increase in catalytic efficiency for the mutant was highlighted acs.org.

Beyond protein farnesylation, NBD-labeled lipids have also proven invaluable. For example, NBD-phosphatidylglycerol (NBD-PG), a fluorescently labeled lipid, has been utilized as a substrate to elucidate the mechanism of membrane-embedded enzymes such as Staphylococcus aureus Lipoteichoic Acid Synthase (LtaS) asm.org. LtaS plays a vital role in the synthesis of lipoteichoic acid (LTA), a critical component of the Gram-positive bacterial cell wall. Through the use of NBD-PG, researchers observed the enzyme's ability to cleave the glycerolphosphate head group, yielding fluorescently labeled diacylglycerol (NBD-DAG). This assay provided crucial information regarding the enzyme's substrate recognition and its dependency on specific metal ions, such as Mn2+ asm.org.

Furthermore, NBD-labeled peptides have been employed to probe the intricate conformational dynamics and ligand-binding sites of enzymes and their intermediate forms during activation pathways. An NBD-labeled hirudin peptide, [NBD]Hir54–65(SO3-), was used to investigate the regulatory exosite I formation during the conversion of human prothrombin to thrombin capes.gov.br. By analyzing the fluorescence emission spectra of the NBD-labeled peptide when bound to prothrombin, its activation intermediates (Pre 1, Pre 2), and the active enzymes (MzT, thrombin), researchers observed distinct spectral changes. These alterations, including shifts in emission maxima and variations in fluorescence intensity (quenching or enhancement), provided detailed insights into the environmental transformations occurring at the exosite during the enzymatic activation cascade capes.gov.br.

These examples collectively underscore the critical role of this compound as a foundational reagent for synthesizing diverse NBD-probes. The unique fluorescence properties of these probes enable detailed mechanistic investigations into enzyme-substrate interactions, offering profound insights into enzyme kinetics, substrate specificity, and dynamic conformational changes during biological processes.

Antimicrobial Research and Cellular Response Studies

Investigation of NBD-COCl Derivatives in Antimicrobial Contexts

While direct extensive antimicrobial studies focusing solely on this compound are not broadly documented in the permissible literature, a prominent NBD derivative, N-dodecyl-N,N-dimethyl-[2-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]ethyl]azanium-iodide (NBD-DDA), has been synthesized and characterized for its antimicrobial activity. NBD-DDA is a fluorescent analogue of benzalkonium chloride (BAC), a well-known quaternary ammonium (B1175870) compound (QAC), and incorporates the NBD moiety for its fluorescent properties nih.govbiorxiv.org. Studies on NBD-DDA provide insights into the potential antimicrobial applications and mechanisms of NBD-containing compounds.